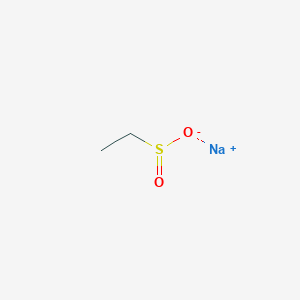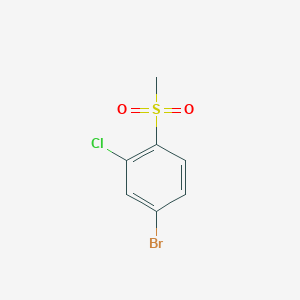
2-(Butylamino)benzonitrile
Overview
Description
2-(Butylamino)benzonitrile (2-BBN) is an organic compound with a unique combination of chemical and physical properties that make it useful for a variety of scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent for organic synthesis, as well as a useful tool in biological research. 2-BBN is a versatile compound that has been used in a variety of research and industrial applications, including drug discovery, chemical synthesis, and industrial catalysis.
Scientific Research Applications
Catalytic Applications
Nickel-Catalyzed Transfer Hydrogenation
Research has shown that benzonitrile can be used in nickel-catalyzed transfer hydrogenation processes. A study demonstrated the production of N-benzylidene benzylamine using benzonitrile with 2-propanol or 1,4-butanediol as the hydrogen source. This process involves ligand-assisted O–H bond activation and key dihydrido-Ni(II) intermediates, ultimately yielding secondary imines (Garduño & García, 2017).
Hydrogenation Studies
Liquid-Phase Catalytic Hydrogenation
Another study explored the liquid-phase catalytic hydrogenation of benzonitrile to benzylamine using Raney nickel as a catalyst. This research investigated the effects of various factors like hydrogen partial pressure, reaction temperature, and catalyst loading on the yield of benzylamine (Bawane & Sawant, 2004).
Insights into Reaction Mechanisms
Ruthenium-Catalyzed Hydrogenation
The hydrogenation of benzonitrile into benzylamine catalyzed by ruthenium complexes was studied. This process includes N-coordination through the nitrile function and first hydrogenation with benzylimine formation. It provides insights into the mechanism of benzonitrile activation and reduction (Reguillo et al., 2010).
Electrocatalytic Applications
Electrooxidation Performance
A research on multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) used as anodic electrocatalysts showcased a strategy for benzonitrile synthesis. This study highlighted the excellent electrocatalytic oxidation performance of these frameworks for converting benzylamine to benzonitrile (Wang et al., 2020).
Electrochemical Reduction Techniques
Electroreduction of Benzonitrile
The electrochemical reduction technique for converting benzonitrile to benzylamine was explored using a palladium black deposited on graphite cathode. This study offers an alternative route for the reduction of cyanide groups to primary amine groups (Krishnan, Ragupathy, & Udupa, 1975).
Multiphase Reaction Systems
Hydrogenation in Pressurized CO2 and Water
A study on the hydrogenation of benzonitrile using a Pd/Al2O3 catalyst in the presence of pressurized CO2 and water demonstrated enhanced selectivity to the primary amine, benzylamine. This multiphase reaction system prevents the primary amine from reacting with an intermediate of imine into the secondary amine (Yoshida et al., 2013).
Future Directions
properties
IUPAC Name |
2-(butylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGMKBPRFJBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632626 | |
| Record name | 2-(Butylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5589-61-7 | |
| Record name | 2-(Butylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














